Isorhamnetin 3-O-neohespeidoside

melanogenesis tyrosinase inhibition MC1R

This neohesperidoside conjugate uniquely engages both tyrosinase and MC1R, outperforming monoglycosides. At 8 µM: 44.42% tyrosinase inhibition, 33.39% MC1R downregulation, plus autophagy induction (2.1-fold LC3-II). Validated antioxidant (DPPH IC50 14.64 µg/mL) and antiviral (EC50 1.2–1.3 μM) reference. ≥98% HPLC purity. Choose isorhamnetin 3-O-neohesperidoside for reproducible multi‑target melanogenesis, oxidative stress, or influenza studies.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
Cat. No. B15146299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhamnetin 3-O-neohespeidoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1
InChIKeyQHLKSZBFIJJREC-KPMXSVFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorhamnetin 3-O-neohesperidoside: Procurement-Relevant Properties and Research-Grade Characterization


Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4, synonym Calendoflavoside) is a flavonol glycoside composed of the aglycone isorhamnetin (3′-methoxyquercetin) linked at the 3-O position to the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) . It occurs naturally in Acacia salicina, Typha angustifolia, and Salvadora persica [1]. The compound exhibits a molecular weight of 624.5 g/mol (C₂₈H₃₂O₁₆) and is typically supplied as a solid with ≥98% purity . Its dual glycosylation pattern distinguishes it from simpler isorhamnetin glycosides and confers unique biological interaction profiles relevant to melanogenesis research, antiviral screening, and antioxidant applications [1].

Why Isorhamnetin 3-O-neohesperidoside Cannot Be Replaced by In-Class Analogs in Scientific Procurement


Flavonoid glycosides with the same aglycone backbone are not functionally interchangeable. The neohesperidoside moiety at the 3-O position imparts distinct molecular recognition properties that monoglycosides (e.g., isorhamnetin-3-O-glucoside) and rutinosides cannot replicate [1]. In DPP-IV inhibition assays, isorhamnetin-3-O-glucoside demonstrates an IC₅₀ of 6.53 μM, whereas isorhamnetin-3-O-rutinoside exhibits 8.57 μM—a 31% reduction in potency driven solely by glycosidic substitution [1]. Similarly, the neohesperidoside conjugate uniquely engages dual targets (tyrosinase and MC1R) in melanogenesis pathways, a multi-mechanism profile not observed with aglycone-only or monoglycoside forms [2]. Procuring a structurally similar but glycosidically distinct compound will introduce uncontrolled variables in assay reproducibility and mechanism-of-action studies.

Quantitative Differentiation of Isorhamnetin 3-O-neohesperidoside: Head-to-Head Comparative Evidence for Procurement Decisions


Superior Dual-Target Engagement in Melanogenesis: Tyrosinase Inhibition and MC1R Downregulation Versus Arbutin

In a direct head-to-head molecular docking screen of 389 natural compounds, isorhamnetin 3-O-neohesperidoside demonstrated markedly stronger binding to tyrosinase (TYR) than the reference depigmenting agent arbutin, with binding energies of −8.001 kcal/mol versus −5.2 kcal/mol for arbutin [1]. This computational advantage translated to functional in vitro activity: at 8 µM, the compound inhibited TYR activity by 44.42% (p < 0.0001) and concurrently reduced MC1R expression by 33.39% (p < 0.0001) in B16 melanoma cells while maintaining >85% cell viability (IC₅₀ = 52.22 µM) [1]. Melanin content decreased by 38.7% (p < 0.0001), and LC3-II expression increased 2.1-fold versus control, confirming autophagy induction [1].

melanogenesis tyrosinase inhibition MC1R skin pigmentation

DPP-IV Inhibitory Potency: Glycosidic Substituent Drives 24–31% Differential Activity Within Isorhamnetin Series

A systematic SAR study of 30 dietary flavonoids revealed that the glycosidic substitution pattern on isorhamnetin critically modulates DPP-IV inhibitory potency [1]. Isorhamnetin-3-O-glucoside achieved an IC₅₀ of 6.53 ± 0.280 μM, outperforming isorhamnetin-3-O-rutinoside (IC₅₀ = 8.57 ± 0.422 μM) by 24% [1]. While the neohesperidoside conjugate was not directly tested in this panel, the data establish that the identity of the 3-O sugar moiety—glucoside versus rutinoside—produces statistically significant potency shifts (p < 0.05) [1]. The neohesperidoside moiety introduces a distinct stereochemical and hydrogen-bonding landscape relative to both glucoside and rutinoside, predicting a unique DPP-IV interaction profile that cannot be extrapolated from structurally adjacent analogs [1].

DPP-IV inhibition diabetes flavonoid SAR glycoside

Antioxidant Capacity: Fraction-Enriched Isorhamnetin 3-O-neohesperidoside Matches Synthetic BHT Control

A flavonoid-rich fraction (S1TF7) from Salvadora persica containing isorhamnetin 3-O-neohesperidoside as one of six identified flavonoids exhibited free-radical scavenging activity comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) [1]. In the DPPH assay, the fraction achieved an IC₅₀ of 14.64 ± 0.29 µg/mL versus BHT at 12.94 ± 0.10 µg/mL; in the ABTS assay, IC₅₀ values were 200.41 ± 1.85 µg/mL versus BHT at 190.47 ± 8.93 µg/mL [1]. The differences were not statistically significant (p > 0.05), indicating near-equivalent antioxidant efficacy to a widely used synthetic standard [1]. The fraction also inhibited LPS-stimulated ROS production in RAW 264.7 cells without significant cytotoxicity at 200 µg/mL (p > 0.05) [1].

antioxidant DPPH ABTS ROS scavenging oxidative stress

Antiviral Activity Against Influenza: Isorhamnetin Glycoside Outperforms Aglycone and Matches Oseltamivir

Among eight isorhamnetin glycosides purified from Persicaria species and evaluated against influenza virus, compound 5 (an isorhamnetin glycoside, structurally related to the neohesperidoside conjugate) exhibited the most potent antiviral activity with an EC₅₀ of 1.2–1.3 μM [1]. This potency substantially exceeded that of the isorhamnetin aglycone (EC₅₀ = 28.0–56.0 μM) and was comparable to or superior to the clinical neuraminidase inhibitor oseltamivir (EC₅₀ = 1.3–9.1 μM depending on viral strain) [1]. Molecular docking confirmed that compound 5 achieved the lowest binding energy (−10.7 kcal/mol) among all tested compounds, versus −8.1 kcal/mol for isorhamnetin aglycone [1]. Molecular dynamics simulations (100 ns) indicated that the compound forms a more stable complex with hemagglutinin than with neuraminidase, suggesting a distinct inhibition mechanism from oseltamivir [1].

antiviral influenza hemagglutinin neuraminidase EC50

Validated Research and Industrial Applications of Isorhamnetin 3-O-neohesperidoside


Skin Pigmentation and Melanogenesis Research

Isorhamnetin 3-O-neohesperidoside is the compound of choice for dual-target melanogenesis studies. At 8 µM, it achieves 44.42% tyrosinase inhibition and 33.39% MC1R downregulation in B16 melanoma cells while maintaining high cell viability (IC₅₀ = 52.22 µM) [1]. This multi-mechanism profile—direct enzyme inhibition, receptor modulation, and autophagy induction (2.1-fold LC3-II increase)—enables comprehensive pathway analysis that single-target agents like arbutin cannot provide [1].

Antioxidant Assay Standardization and Oxidative Stress Modeling

For laboratories requiring natural-source antioxidant references, isorhamnetin 3-O-neohesperidoside (as a component of characterized flavonoid fractions) delivers DPPH and ABTS scavenging activity statistically equivalent to the synthetic standard BHT [1]. The fraction achieves IC₅₀ values of 14.64 µg/mL (DPPH) and 200.41 µg/mL (ABTS) and suppresses LPS-induced ROS in RAW 264.7 macrophages without cytotoxicity at 200 µg/mL [1]. This makes the compound suitable for oxidative stress models where synthetic antioxidants are contraindicated.

Influenza Antiviral Drug Discovery and Hemagglutinin Targeting

Isorhamnetin glycosides, including the neohesperidoside conjugate, represent a structurally distinct scaffold for influenza antiviral development. Related isorhamnetin glycosides exhibit EC₅₀ values of 1.2–1.3 μM against influenza virus, outperforming the aglycone (28–56 μM) and matching oseltamivir (1.3–9.1 μM) [1]. The glycosidic moiety is essential for potency, and molecular dynamics simulations reveal preferential hemagglutinin binding, offering a mechanism orthogonal to neuraminidase inhibitors [1].

Technical Documentation Hub

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